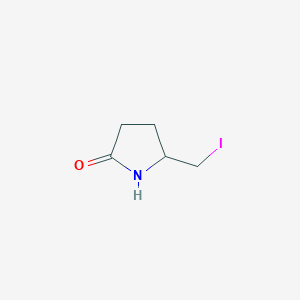

5-(Iodomethyl)-2-pyrrolidinone

Description

Structural Classification within Nitrogen-Containing Heterocycles

5-(Iodomethyl)-2-pyrrolidinone is classified as a substituted nitrogen-containing heterocycle. Its core structure is the pyrrolidinone ring system. researchgate.net

Heterocyclic Compound: It contains a ring structure composed of more than one type of atom. In this case, the five-membered ring contains four carbon atoms and one nitrogen atom. google.com

Lactam: It is a cyclic amide. The pyrrolidinone structure is specifically a γ-lactam, indicating that the nitrogen atom is bonded to the fourth carbon atom (the γ-carbon) relative to the carbonyl group. researchgate.net

Functionalization: The key feature of this molecule is the iodomethyl group (-CH₂I) attached to the 5-position of the pyrrolidinone ring. This substituent is crucial to its chemical reactivity.

The general structure consists of a five-membered ring containing a carbonyl group at position 2 and a nitrogen atom at position 1. The iodomethyl substituent at position 5 introduces a chiral center, meaning the compound can exist as different stereoisomers.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈INO |

| Molecular Weight | 225.03 g/mol nih.gov |

| IUPAC Name | 5-(iodomethyl)pyrrolidin-2-one nih.gov |

| CAS Number | 5831-75-4 nih.gov |

| Synonyms | 5-iodomethylpyrrolidinone, 2-Pyrrolidinone, 5-(iodomethyl)- nih.govchemsynthesis.com |

Historical Development and Initial Discoveries Pertaining to Iodomethyl Pyrrolidinone Derivatives

The pyrrolidinone chemical family has been a subject of scientific research for several decades, with early interest focused on the biological activity of derivatives like piracetam. researchgate.net The development of functionalized pyrrolidinones, such as this compound, is rooted in the need for versatile chiral building blocks for organic synthesis.

A well-established method for preparing enantiomerically pure (S)-5-(iodomethyl)pyrrolidin-2-one starts from the readily available (S)-pyroglutamic acid. uva.nl This synthetic pathway involves a series of standard organic transformations:

Esterification of the carboxylic acid group of pyroglutamic acid.

Reduction of the resulting ester to form the corresponding alcohol, 5-(hydroxymethyl)pyrrolidin-2-one.

Tosylation of the primary alcohol to convert it into a good leaving group.

Nucleophilic substitution of the tosylate group with sodium iodide to yield the final (S)-5-(iodomethyl)pyrrolidin-2-one. uva.nl

This multi-step synthesis highlights how a natural chiral starting material can be methodically converted into a reactive synthetic intermediate, a common strategy in modern asymmetric synthesis. The availability of such routes has made iodomethyl pyrrolidinone derivatives accessible for further research and application.

Significance of the Iodomethyl Functionality within Lactam Systems for Synthetic Transformations

The synthetic utility of this compound stems directly from the chemical properties of the carbon-iodine bond within the iodomethyl group. Iodine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is central to its role as a synthetic intermediate. acs.org

Key Synthetic Applications:

Nucleophilic Substitution: The compound readily undergoes Sₙ2 reactions where the iodide is displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 5-position of the pyrrolidinone ring. For instance, it can be converted into an organozinc reagent, which can then participate in copper-catalyzed reactions with other electrophiles to form new carbon-carbon bonds. uva.nl

Alkylation Reactions: The nitrogen atom of the lactam can be deprotonated to form an anion. This anion can then act as a nucleophile in intramolecular or intermolecular alkylation reactions. The sodium salt of this compound, for example, undergoes an annulation (ring-forming) reaction when treated with unsaturated esters, leading to the formation of bicyclic lactam systems. researchwithrutgers.com

Radical Cyclizations: The carbon-iodine bond can be cleaved homolytically to generate a radical. In appropriately designed molecules, this can initiate a cascade of reactions, including atom-transfer radical cyclizations, to form new ring systems. For example, related N-allyl-α-iodoamides undergo cyclization to produce 4-(iodomethyl)pyrrolidin-2-ones, demonstrating the utility of the C-I bond in radical-mediated ring formation. researchgate.net

Precursor to Bicyclic Scaffolds: Its ability to participate in ring-forming reactions makes it a valuable precursor for the synthesis of more complex, stereochemically defined bicyclic scaffolds. bham.ac.uk These scaffolds are of significant interest in medicinal chemistry and drug discovery, as they allow for the creation of three-dimensionally complex molecules. researchgate.net

In essence, the iodomethyl group acts as a versatile chemical handle, enabling chemists to use this compound as a foundational piece for constructing a diverse array of more elaborate molecular architectures.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Hydroxymethyl)pyrrolidin-2-one |

| Piracetam |

| Pyroglutamic acid |

| Sodium iodide |

| (S)-5-(Iodomethyl)pyrrolidin-2-one |

Structure

3D Structure

Properties

IUPAC Name |

5-(iodomethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8INO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHCPDRULUVVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Iodomethyl 2 Pyrrolidinone and Analogues

Direct Halogenation Strategies for the Pyrrolidinone Core

Direct halogenation methods involve the introduction of an iodine atom onto a pyrrolidinone scaffold that has been synthesized beforehand. This is often achieved by converting a suitable precursor functional group at the 5-position into an iodide.

A primary route to 5-(Iodomethyl)-2-pyrrolidinone involves the chemical modification of precursor molecules such as 5-(hydroxymethyl)-2-pyrrolidinone. The conversion of the primary alcohol to an iodide is a key transformation. One effective method for this is the Appel reaction. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a base like imidazole (B134444). The imidazole acts to catalyze the reaction, which proceeds by activating the alcohol for nucleophilic substitution by the iodide ion.

This approach is advantageous as it starts from a readily accessible precursor and employs well-established reaction conditions. The selective iodination of a primary alcohol in the presence of other functional groups can be achieved with high efficiency under these mild conditions.

Oxidative iodocyclization, also known as iodolactamization, is a powerful strategy for concurrently forming the pyrrolidinone ring and installing the iodomethyl group. This process typically involves the cyclization of an unsaturated amide precursor, where an iodine species acts as an electrophile to trigger the ring closure.

Various iodine-based systems can promote the oxidative cyclization of unsaturated amides. For instance, the combination of molecular iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP) is effective for the cyclization of substrates such as β-acylamino ketones, leading to the formation of oxazoline (B21484) intermediates which are related to pyrrolidinones. researchgate.net

A highly efficient method for the 5-endo iodocyclization of β,γ-unsaturated amides utilizes a system of tert-butyl hypochlorite (B82951) (tBuOCl) and iodine (I₂). This combination smoothly converts the amides into conjugated iminolactones, which are direct precursors to the target lactams. researchgate.net This method is often more advantageous than traditional iodine/sodium bicarbonate systems. researchgate.net

Another significant promoter system involves the use of Oxone (potassium peroxymonosulfate) to oxidize potassium iodide (KI). This in situ generation of a potent electrophilic iodine species effectively promotes the iodocyclization of unsaturated N-tosylamides to yield N-tosyl-iodopyrrolidines in good yields. organic-chemistry.org The reaction mechanism for these cyclizations generally involves the electrophilic attack of a positive iodine species (I⁺) on the carbon-carbon double bond of the unsaturated amide. This forms a cyclic iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the amide nitrogen to close the ring, resulting in the formation of the pyrrolidinone structure.

Table 1: Promoter Systems for Oxidative Iodocyclization

| Promoter System | Substrate Example | Product Type | Reference |

| I₂ / tBuOCl | β,γ-Unsaturated Amides | Conjugated Iminolactones | researchgate.net |

| Oxone / KI | Unsaturated Tosylamides | N-Tosyl Iodopyrrolidines | organic-chemistry.org |

| I₂ / TBHP | β-Acylamino Ketones | Oxazolines | researchgate.net |

Achieving stereocontrol during iodocyclization is crucial for accessing specific stereoisomers of substituted pyrrolidinones. The stereochemical outcome of the reaction can often be directed by the substrate's geometry or by the reaction conditions. For (E)-homoallylic sulfonamides, 5-endo-trig iodocyclization proceeds with high diastereoselectivity. researchgate.net In the presence of a base like potassium carbonate, the reaction kinetically yields trans-2,5-disubstituted-3-iodopyrrolidines. researchgate.net However, in the absence of a base, this initial product can isomerize to the thermodynamically more stable cis-isomer through a ring-opening and re-closure mechanism. researchgate.net

The use of chiral auxiliaries provides another powerful tool for stereocontrol. For example, iodocyclization of enantiopure homoallylic sulfonamides derived from sulfinimines affords trans-2,5-disubstituted 3-iodopyrrolidines with high stereoselectivity. nih.govnih.gov Similarly, employing chiral N-acyl-1,3-oxazolidines as precursors in asymmetric iodolactamization reactions allows for high diastereoselectivity (up to 97% de). researchgate.net The inherent chirality of the auxiliary guides the facial selectivity of the electrophilic attack by iodine, thereby determining the stereochemistry of the newly formed stereocenters in the pyrrolidinone ring. These methods highlight how both substrate control and reagent control can be effectively utilized to synthesize specific, enantioenriched pyrrolidinone derivatives. nih.govnih.govresearchgate.net

Oxidative Iodocyclization Approaches

De Novo Synthesis of the Pyrrolidinone Ring Featuring an Iodomethyl Moiety

De novo strategies construct the pyrrolidinone ring from acyclic precursors in a way that incorporates the desired iodomethyl functionality during the ring-forming step.

Intramolecular cyclization reactions are a cornerstone of de novo pyrrolidinone synthesis. One elegant approach is the nitro-Mannich reaction followed by spontaneous lactamization. This one-pot sequence can generate highly substituted pyrrolidinone structures with excellent diastereoselectivity, creating three contiguous stereocenters in a single operation. acs.org While this specific method may not directly install an iodomethyl group, it exemplifies a powerful strategy where a precursor to the iodomethyl group could be carried through the reaction sequence.

Ring-closing metathesis (RCM) is another versatile technique, though more commonly applied to the synthesis of unsaturated lactones, its principles are applicable to lactam formation. biointerfaceresearch.com An acyclic diene precursor containing an amide linkage could, in principle, undergo RCM to form an unsaturated pyrrolidinone. Subsequent functionalization of the double bond would be required to install the iodomethyl group. Furthermore, transannular cyclization reactions of macrocyclic dipeptide lactams, which can be formed via RCM, have been shown to produce bicyclic iodo-lactams with high regio- and diastereoselectivity upon treatment with iodine. nih.govgrafiati.com This demonstrates a sophisticated RCM-based approach to complex iodinated lactam structures.

Ring-Closing Reactions via Intramolecular Cyclization

Iodocyclization of Acyclic Precursors (e.g., Homoallylamines leading to Iodomethyl Azetidines and subsequent Isomerization to Iodopyrrolidines)

The iodocyclization of acyclic precursors, particularly homoallylamines, presents a versatile method for constructing nitrogen-containing heterocycles. Research has demonstrated that the reaction's outcome is highly dependent on temperature, allowing for selective synthesis of either azetidine (B1206935) or pyrrolidine (B122466) rings. researchgate.netrsc.org At room temperature (20°C), the iodocyclization of homoallylamines stereoselectively yields functionalized 2-(iodomethyl)azetidine derivatives in high yields. researchgate.netresearchgate.net

However, by increasing the reaction temperature to 50°C, a thermal isomerization process is initiated. researchgate.netrsc.org The initially formed 2-(iodomethyl)azetidines rearrange to form the thermodynamically more stable 3-iodopyrrolidine (B174656) derivatives. researchgate.netrsc.org This temperature-controlled switch provides a powerful tool for directing the synthesis towards either the four-membered azetidine or the five-membered pyrrolidine ring system. The isomerization from the azetidine to the pyrrolidine is believed to proceed through an aziridinium (B1262131) ion intermediate. rsc.orgresearchgate.net While this specific pathway leads to 3-iodopyrrolidines, related iodocyclization of 3-methyl substituted homoallylamines has been shown to produce γ-lactam derivatives (pyrrolidinones), highlighting the applicability of this core reaction type for accessing the desired structural class. bham.ac.uk

Table 1: Temperature-Dependent Outcome of Iodocyclization of Homoallylamines

| Reaction Temperature | Primary Product | Key Feature | Source(s) |

|---|---|---|---|

| 20°C | 2-(Iodomethyl)azetidine | Kinetically controlled product | researchgate.net |

Metal-Catalyzed N-Heterocyclization Pathways Applicable to Pyrrolidinone Synthesis

Transition metal catalysis offers efficient and environmentally benign routes for the synthesis of N-heterocycles, including the pyrrolidinone core. orgsyn.org These methods often involve the reaction of readily available starting materials like primary amines and diols, with water as the only byproduct. orgsyn.orgacs.org

Ruthenium and Iridium complexes have proven to be particularly effective catalysts for N-heterocyclization. acs.orgoup.com For instance, an iridium complex, [Cp*IrCl₂]₂, can catalyze the reaction between primary amines and 1,4-diols to furnish a variety of pyrrolidine derivatives in good to excellent yields under relatively mild conditions (90-110°C). orgsyn.orgacs.org Similarly, ruthenium catalysts such as [RuCl₂(PPh₃)₃] are effective in converting 1,4-butanediol (B3395766) and primary amines into N-substituted pyrrolidines. oup.com Palladium-catalyzed reductive N-heterocyclization has also been employed in the synthesis of complex molecules containing a pyrrole (B145914) or pyrrolidine ring, demonstrating the broad utility of metal catalysis in this field. arabjchem.org These pathways provide a foundation for building the pyrrolidinone scaffold, which can be subsequently modified to introduce the iodomethyl group.

Table 2: Overview of Metal Catalysts in N-Heterocyclization for Pyrrolidine Synthesis

| Metal Catalyst System | Reactants | Product Type | Source(s) |

|---|---|---|---|

| [Cp*IrCl₂]₂ | Primary Amines + Diols | N-Substituted Pyrrolidines | orgsyn.orgacs.org |

| [RuCl₂(PPh₃)₃] | Primary Amines + 1,4-Butanediol | N-Substituted Pyrrolidines | oup.com |

Cascade and Multicomponent Reactions Leading to Substituted Pyrrolidinones

Cascade and multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like substituted pyrrolidinones from simple precursors in a single pot. rsc.orgacs.org These reactions minimize waste and operational steps, making them attractive for chemical synthesis.

One notable example is a one-pot nitro-Mannich/hydroamination cascade reaction controlled by a combination of a base and a gold(I) catalyst. rsc.org This method allows for the construction of substituted pyrrolidines bearing three stereocentres in high yields and with good to excellent diastereoselectivity. rsc.org Another innovative approach is the Smiles-Truce cascade, which utilizes a simple base treatment to react arylsulfonamides with cyclopropane (B1198618) diesters. acs.org This metal-free process involves a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.org This method is operationally simple and expands the toolkit for creating densely functionalized pyrrolidinone structures. acs.org

Table 3: Comparison of Cascade Reactions for Pyrrolidinone Synthesis

| Cascade Reaction | Catalysis | Key Transformation | Product | Source(s) |

|---|---|---|---|---|

| Nitro-Mannich/Hydroamination | Base and Gold(I) | Forms three stereocentres | Substituted Pyrrolidines | rsc.org |

Chemodivergent and Stereoselective Synthetic Pathways

Strategies for Diastereoselective Synthesis of this compound Derivatives

Achieving stereocontrol is a central challenge in the synthesis of complex molecules. For pyrrolidinone derivatives, diastereoselectivity can be influenced by various factors, including the choice of reactants and reaction conditions. The steric properties of substituents on the pyrrolidinone ring can significantly impact the stereochemical outcome of subsequent reactions. koreascience.kr For instance, the diastereoselective reduction of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines is heavily influenced by the nature of the C-5 substituent. koreascience.kr

Furthermore, cascade reactions have been designed to proceed with high levels of diastereocontrol. The previously mentioned gold-catalyzed nitro-Mannich/hydroamination cascade provides substituted pyrrolidines with excellent diastereoselectivities. rsc.org Even in reactions that produce diastereomeric mixtures, such as the iodocyclization of certain substituted homoallylamines to form γ-lactams, understanding the factors that govern the product ratios is crucial for synthetic planning. bham.ac.uk These strategies, which rely on substrate control or catalyst control, are fundamental to the diastereoselective synthesis of complex pyrrolidinone derivatives.

Enzymatic Resolution and Chiral Auxiliary Approaches for Enantiopure Pyrrolidinones

The synthesis of enantiomerically pure compounds is critical for pharmaceutical applications. Enzymatic resolution and the use of chiral auxiliaries are two powerful strategies to achieve this goal.

Enzymatic kinetic resolution exploits the stereoselectivity of enzymes to separate a racemic mixture. researchgate.net For example, proteases like Protamex and various lipases are used for the resolution of racemic esters or alcohols. researchgate.netnih.gov This method can produce compounds with very high enantiomeric excess (ee >99%). nih.gov A key limitation of kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer; however, this can be overcome by coupling the resolution with in-situ racemization of the undesired enantiomer in a process known as dynamic kinetic resolution. researchgate.net

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a well-known example of this approach. bath.ac.uk Proline and norephedrine (B3415761) have also been used to derive auxiliaries for the asymmetric synthesis of substituted pyrrolidines. acs.orgbath.ac.uk This method allows for the diastereoselective formation of a new stereocenter, which, upon removal of the auxiliary, provides the desired enantiomerically enriched product. bath.ac.uk

Table 4: Approaches for the Synthesis of Enantiopure Pyrrolidinones

| Approach | Principle | Example | Key Advantage | Source(s) |

|---|---|---|---|---|

| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer in a racemate. | Resolution of N-acetamido-alanine esters using Protamex. | High enantiomeric purity (ee >99%). | researchgate.netnih.gov |

Comprehensive Analysis of Reactivity and Reaction Mechanisms of 5 Iodomethyl 2 Pyrrolidinone

Nucleophilic Substitution Reactions of the Iodomethyl Group

The electron-withdrawing nature of the adjacent pyrrolidinone ring and the good leaving group ability of the iodide ion make the methylene (B1212753) carbon of the iodomethyl group an excellent electrophilic center for nucleophilic substitution reactions.

The iodomethyl group of 5-(iodomethyl)-2-pyrrolidinone is susceptible to direct displacement by a variety of nucleophiles. While specific examples detailing the reaction of this compound with a wide array of amines are not extensively documented in readily available literature, the reactivity of analogous systems provides strong evidence for this transformation. For instance, primary and secondary amines have been shown to react with 2-(iodomethyl)azetidine derivatives to yield stable methylamino azetidine (B1206935) products. rsc.org This reaction proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the iodide ion. It is therefore highly probable that this compound would react similarly with primary and secondary amines to furnish the corresponding 5-(aminomethyl)-2-pyrrolidinone derivatives.

The general reaction scheme would involve the attack of the amine on the electrophilic carbon of the iodomethyl group, leading to the formation of a new carbon-nitrogen bond and the expulsion of the iodide leaving group. The reaction would likely be carried out in a suitable polar aprotic solvent, and the presence of a non-nucleophilic base might be beneficial to neutralize the hydroiodic acid formed as a byproduct, especially when using primary or secondary amine salts.

Table 1: Postulated Direct Displacement Reactions with Amines

| Amine Nucleophile | Product |

| Primary Amine (R-NH₂) | 5-((R-amino)methyl)-2-pyrrolidinone |

| Secondary Amine (R₂NH) | 5-((R₂-amino)methyl)-2-pyrrolidinone |

A significant application of the reactivity of this compound lies in its conversion to organometallic reagents, particularly organozinc reagents. The direct insertion of activated zinc metal into the carbon-iodine bond of (S)-5-(iodomethyl)-2-pyrrolidinone yields the corresponding organozinc iodide. researchgate.netnih.gov These organozinc reagents are valuable intermediates in carbon-carbon bond-forming reactions.

The formation of the organozinc reagent is typically carried out in a polar aprotic solvent such as dimethylacetamide (DMA). researchgate.net These organozinc reagents can then undergo transmetalation with a copper(I) salt, such as copper(I) cyanide, to form a more reactive organocopper species. This intermediate can then be coupled with various electrophiles, such as acid chlorides, in what is known as a Negishi-type coupling reaction. researchgate.netresearchgate.net For example, the copper-mediated cross-coupling of the organozinc reagent derived from (S)-5-(iodomethyl)-2-pyrrolidinone with benzoyl chloride yields (S)-5-(2-oxo-2-phenylethyl)-pyrrolidin-2-one. researchgate.net

Table 2: Formation and Reaction of Organozinc Reagent from (S)-5-(Iodomethyl)-2-pyrrolidinone

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| (S)-5-(Iodomethyl)-2-pyrrolidinone | Zinc | DMA | (S)-((2-oxopyrrolidin-5-yl)methyl)zinc(II) iodide | Not isolated | researchgate.net |

| (S)-((2-oxopyrrolidin-5-yl)methyl)zinc(II) iodide | Benzoyl chloride | CuCN·2LiCl | (S)-5-(2-Oxo-2-phenylethyl)-pyrrolidin-2-one | 52% | researchgate.net |

Radical Transformations Involving the Iodomethyl Functionality

The relatively weak carbon-iodine bond in this compound also allows for its participation in radical reactions. Homolytic cleavage of the C-I bond generates a primary alkyl radical, which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Radical carboazidation is a powerful transformation that allows for the simultaneous introduction of a carbon group and an azide (B81097) group across a double bond. This reaction has been utilized for the synthesis of various pyrrolidinone derivatives. acs.orgnih.gov The process typically involves the radical addition of an iodo-compound to an alkene, followed by trapping of the resulting radical with an azide source.

The mechanism of radical carboazidation generally proceeds via a radical chain mechanism. A radical initiator, such as a trialkylborane or an azo compound, generates the initial radical. This radical then abstracts the iodine atom from the iodomethyl compound, in this case, a derivative of this compound, to form a pyrrolidinone-containing radical. This radical then adds to an alkene to form a new carbon-carbon bond and a new radical intermediate. This intermediate is then trapped by an azidating agent, such as a sulfonyl azide, to give the final product and regenerate the radical chain carrier.

The scope of radical carboazidation has been expanded to include the use of iodomethyl aryl sulfones. core.ac.uk In these reactions, the iodomethyl sulfone acts as the radical precursor. The radical carboazidation of alkenes with iodomethyl aryl sulfones leads to the formation of γ-azidosulfones. core.ac.ukzotero.org These products are versatile intermediates for further synthetic transformations.

The reaction is typically mediated by a radical initiator like di-tert-butyl hyponitrite in the presence of hexabutylditin or by using triethylborane. zotero.org A variety of alkenes can be used as substrates, leading to a diverse range of γ-azidosulfones.

Table 3: Radical Carboazidation using Iodomethyl Phenyl Sulfone

| Alkene | Azidating Agent | Initiator/Mediator | Product | Yield | Reference |

| Methylenecyclohexane | 2,4,6-Triisopropylbenzenesulfonyl azide | (Bu₃Sn)₂ | 1-((Azidomethyl)cyclohexyl)methyl phenyl sulfone | 75% | core.ac.uk |

| 1-Octene | 2,4,6-Triisopropylbenzenesulfonyl azide | (Bu₃Sn)₂ | 1-Azido-2-(phenylsulfonylmethyl)octane | 68% | core.ac.uk |

The γ-azidosulfones produced from radical carboazidation can be further elaborated using various synthetic methods. A particularly useful transformation is the Julia-Kocienski olefination. researchgate.netorganic-chemistry.orgyoutube.com This reaction allows for the conversion of the sulfone group into a double bond with high E-selectivity. researchgate.net

In the context of the γ-azidosulfones derived from iodomethyl sulfones, the Julia-Kocienski olefination provides a route to homoallylic azides. core.ac.ukzotero.org The reaction involves the deprotonation of the sulfone with a strong base, such as a lithium amide base, followed by reaction with an aldehyde. organic-chemistry.org The resulting intermediate undergoes a spontaneous elimination to furnish the alkene product. This two-step sequence of radical carboazidation followed by Julia-Kocienski olefination effectively achieves an azidoalkenylation of the starting alkene. zotero.org

Table 4: Julia-Kocienski Olefination of a γ-Azidosulfone

| γ-Azidosulfone | Aldehyde | Base | Product | Yield | Reference |

| 1-((Azidomethyl)cyclohexyl)methyl phenyl sulfone | Benzaldehyde | LiHMDS | (E)-(2-(1-Azidocyclohexyl)vinyl)benzene | 70% | zotero.org |

Hypervalent Iodine(III)-Mediated Radical Processes and their Relevance

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are recognized as effective single-electron-transfer (SET) oxidizing agents in organic synthesis. researchgate.neteuropa.eu These compounds are valued for their high reactivity, low toxicity, and environmental friendliness, making them powerful alternatives to heavy metal oxidants. researchgate.neteuropa.eu Their reactions often proceed through mechanisms typical of transition metals, including oxidative addition, ligand exchange, and reductive elimination. nih.govacs.org

In the context of nitrogen-containing heterocycles, hypervalent iodine(III) reagents are particularly relevant for mediating radical cyclizations. One pertinent example is the cyclization of steroidal primary amines in the presence of PhI(OAc)₂ and molecular iodine, which is presumed to proceed through an aminyl radical cyclization pathway to form spiroaminals. mdpi.com This type of C-H activation and intramolecular cyclization highlights a potential pathway for either the synthesis of the pyrrolidinone ring system from acyclic precursors or for further functionalization of the this compound molecule itself. The generation of a radical at the nitrogen or an adjacent carbon could initiate intramolecular reactions, leveraging the inherent reactivity of the C-I bond.

The general mechanism for such transformations involves the hypervalent iodine(III) reagent acting as a one-electron oxidant, particularly toward electron-rich species, to generate radical cation intermediates that can undergo further reactions. researchgate.net The use of solvents like hexafluoroisopropanol (HFIP) has been shown to enhance the oxidizing capability of reagents like PIDA, making their reactivity comparable to more aggressive fluorinated analogs. europa.eu This suggests that reaction conditions can be fine-tuned to promote specific radical-mediated outcomes relevant to the synthesis and reactivity of iodinated lactams.

Ring-Opening and Rearrangement Processes

Ring-opening and rearrangement reactions represent key transformations for both the synthesis and modification of the pyrrolidinone scaffold. Thermal and catalytic conditions can induce significant structural changes, often leading to the formation of different heterocyclic systems.

The synthesis of iodinated pyrrolidines can be achieved through the thermal isomerization of 2-(iodomethyl)azetidine intermediates. researchgate.netrsc.orgresearchgate.netscitechnol.comrsc.org Research has demonstrated that the outcome of iodocyclisation of homoallylamines is highly dependent on temperature. At room temperature (20 °C), the reaction stereoselectively yields functionalized 2-(iodomethyl)azetidine derivatives. researchgate.netresearchgate.netscitechnol.comrsc.org However, increasing the reaction temperature to 50 °C redirects the reaction to form functionalized 3-iodopyrrolidine (B174656) derivatives. researchgate.netrsc.orgresearchgate.netscitechnol.comrsc.org

This transformation is not a direct conversion but occurs via the thermal isomerization of the initially formed azetidine ring. rsc.orgrsc.org To confirm this, isolated 2-(iodomethyl)azetidines were heated separately at 50 °C in acetonitrile, resulting in near-quantitative conversion to the corresponding 3-iodopyrrolidines. rsc.org The proposed mechanism for this ring expansion involves a dissociative pathway through a strained aziridinium (B1262131) ion intermediate, which accounts for the observed stereochemical outcome. rsc.orgresearchgate.netscitechnol.comrsc.org This temperature-controlled rearrangement provides a strategic method for shifting from a four-membered ring to a five-membered pyrrolidine (B122466) core.

| Reaction Temperature | Primary Product | Reaction Pathway |

|---|---|---|

| 20 °C | 2-(Iodomethyl)azetidine | 4-exo-tet Cyclisation |

| 50 °C | 3-Iodopyrrolidine | Thermal Isomerization of Azetidine Intermediate |

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks in organic synthesis due to the high ring strain and polarization of their C-C bonds. rsc.org These activated cyclopropanes can undergo ring-opening reactions under Lewis acid catalysis, often behaving as 1,3-zwitterionic synthons. researchgate.net This reactivity has been harnessed for the synthesis of various five-membered heterocycles, including pyrrolidines and pyrrolidin-2-ones. researchgate.netmdpi.com

A common strategy involves the Lewis acid-catalyzed ring-opening of a D-A cyclopropane (B1198618) followed by a [3+2]-cycloaddition with a dipolarophile. uni-regensburg.de For instance, the reaction of D-A cyclopropanes with primary amines like anilines or benzylamines can lead to the formation of 1,5-substituted pyrrolidin-2-ones. mdpi.com This process typically involves the opening of the cyclopropane ring to form a γ-amino ester, which then undergoes in situ lactamization. mdpi.com

While direct examples involving the synthesis of this compound from a cyclopropane precursor are not prominent, analogous transformations highlight the potential of this methodology. For example, a key step in the synthesis of a tetrahydrofuran-based natural product involved the treatment of a protected alcohol with iodonium (B1229267) bis(sym-collidine) perchlorate, which induced the ring-opening of a cyclopropane to yield a 5-(iodomethyl)tetrahydrofuran-3-ol (B1628791) derivative. acs.org This demonstrates that an iodomethyl group can be incorporated into a five-membered ring via a cyclopropane ring-opening strategy.

| D-A Cyclopropane Precursor | Amine Nucleophile | Catalyst/Conditions | Resulting Product Type |

|---|---|---|---|

| Dimethyl 2-arylcyclopropane-1,1-dicarboxylate | Substituted Anilines | Ni(ClO₄)₂·6H₂O, AcOH | 1-Aryl-5-aryl-pyrrolidin-2-one |

| Dimethyl 2-arylcyclopropane-1,1-dicarboxylate | Benzylamines | Ni(ClO₄)₂·6H₂O, AcOH | 1-Benzyl-5-aryl-pyrrolidin-2-one |

| Dimethyl 2-(furan-2-yl)cyclopropane-1,1-dicarboxylate | Anilines | Ni(ClO₄)₂·6H₂O, AcOH | 1-Aryl-5-(furan-2-yl)pyrrolidin-2-one |

Electrophilic and Other Mechanistic Pathways

The reactivity of this compound is also dictated by electrophilic interactions and the inherent electronic nature of the lactam ring. The nitrogen atom, in particular, plays a crucial role in modulating the molecule's chemical behavior.

The lactam nitrogen and its lone pair of electrons exert significant stereoelectronic control over reactions occurring at adjacent positions. In the alkylation of enolates derived from bicyclic lactams, a classic example of this influence, the facial selectivity of the incoming electrophile is dictated by a balance between steric hindrance and stereoelectronic effects. psu.edu The nitrogen lone pair can favor an endo-attack by an anti-stereoelectronic effect, while steric bulk on the convex face favors exo-attack. psu.edu The degree of pyramidalization of the nitrogen atom and the nature of its substituents can alter this balance, thereby controlling the diastereoselectivity of the reaction. psu.edu

5 Iodomethyl 2 Pyrrolidinone As a Key Synthetic Intermediate

Access to Functionalized Pyrrolidinone Derivatives

The reactivity of the C-I bond in 5-(iodomethyl)-2-pyrrolidinone provides a straightforward entry to a variety of functionalized pyrrolidinone derivatives. The iodide is an excellent leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of diverse functional groups at the 5-position of the pyrrolidinone ring.

The C5 position of this compound is a focal point for introducing molecular diversity. The inherent chirality at this carbon is often preserved during nucleophilic substitution reactions, enabling the synthesis of a wide array of chiral pyrrolidine (B122466) derivatives. This is particularly valuable in medicinal chemistry, where stereochemistry plays a crucial role in biological activity.

The iodomethyl group is highly susceptible to displacement by a variety of nucleophiles. This allows for the synthesis of 5,5-disubstituted pyrrolidinones through a two-step process. First, the iodomethyl group can be replaced by a desired substituent. Subsequent alkylation at the C5 position, after deprotonation with a suitable base, affords the disubstituted product. This stepwise approach allows for the controlled introduction of two different substituents at the C5 position.

| Nucleophile | Reagent Example | Product Type |

| Azide (B81097) | Sodium Azide (NaN₃) | 5-(Azidomethyl)-2-pyrrolidinone |

| Cyanide | Sodium Cyanide (NaCN) | 5-(Cyanomethyl)-2-pyrrolidinone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthiomethyl)-2-pyrrolidinone |

| Malonate | Diethyl malonate | Diethyl 2-((2-oxopyrrolidin-5-yl)methyl)malonate |

While direct arylation at the 5-position of the pyrrolidinone ring can be achieved from pyroglutamic acid researchgate.net, this compound offers a pathway to 5-arylmethyl derivatives. These compounds are of interest due to the prevalence of the benzylpyrrolidine motif in biologically active compounds. The synthesis of these analogues can be accomplished through the reaction of this compound with various aryl nucleophiles.

One common method involves the use of organocuprates, which are known to couple with alkyl halides. For instance, a lithium diarylcuprate (LiCuAr₂) can react with this compound to displace the iodide and form a new carbon-carbon bond, yielding the corresponding 5-arylmethyl-2-pyrrolidinone. Another approach is the reaction with stabilized carbanions derived from arylacetonitriles or related compounds.

| Aryl Nucleophile | Reagent Example | Product |

| Organocuprate | Lithium diphenylcuprate (LiCuPh₂) | 5-Benzyl-2-pyrrolidinone |

| Phenylacetonitrile anion | Phenylacetonitrile + NaH | 5-(1-Cyano-1-phenylmethyl)-2-pyrrolidinone |

| Aryl Grignard with Cu catalyst | Phenylmagnesium bromide + CuI | 5-Benzyl-2-pyrrolidinone |

The synthesis of bis(iodomethyl)pyrrolidines from this compound is not a commonly reported transformation. However, a plausible synthetic route can be envisioned. This would likely involve the generation of an enolate from a suitably N-protected this compound, followed by reaction with an electrophilic iodine source.

A potential, though undocumented, pathway could be the deprotonation at the C5 position using a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate could then be quenched with a source of electrophilic iodine, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to introduce a second iodine atom at the C5 position, leading to a 5-iodo-5-(iodomethyl)-2-pyrrolidinone derivative. Further transformation of the lactam carbonyl would be necessary to arrive at a bis(iodomethyl)pyrrolidine. The synthesis of such multihalogenated species would provide access to building blocks with multiple reactive sites for further synthetic elaboration.

Building Block for Complex Molecule Synthesis

The pyrrolidinone scaffold is a common feature in many natural products and pharmaceutically active compounds. This compound, as a functionalized and chiral derivative, is an ideal starting point for the construction of more intricate molecular architectures.

While the direct use of this compound in the total synthesis of Basiliolide B has not been explicitly documented in prominent synthetic routes pkusz.edu.cnnih.govuibk.ac.atuibk.ac.at, its potential as a chiral building block for constructing key structural motifs is significant. The total synthesis of complex natural products often relies on the strategic use of readily available chiral synthons to install stereocenters with high fidelity.

Pyroglutamic acid and its derivatives are well-established as versatile chiral precursors in the synthesis of a wide range of natural products benthamdirect.comgeorganics.skfrontiersin.orgnih.gov. This compound, being easily derivable from L-glutamic acid, carries this chiral heritage. The C5 stereocenter and the reactive iodomethyl group could be exploited to construct fragments that could be incorporated into the complex framework of molecules like Basiliolide B. For example, the pyrrolidinone ring could be opened to reveal a functionalized amino acid derivative, or the iodomethyl group could be elaborated into a more complex side chain, which could then be used in key bond-forming reactions to build the carbon skeleton of the natural product.

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting material for the synthesis of a diverse range of heterocyclic compounds, including fused-ring systems combichemistry.comresearchgate.netresearchgate.netorganic-chemistry.orgmdpi.comairo.co.inutas.edu.aubristol.ac.uknih.govmdpi.comnih.govnih.govnih.govdntb.gov.uadntb.gov.uadocksci.com. The iodomethyl group can be converted into various other functional groups, which can then participate in intramolecular cyclization reactions to form new rings fused to the pyrrolidinone core.

For example, conversion of the iodomethyl group to an aminomethyl or hydroxymethyl group, followed by further functionalization, can provide precursors for intramolecular cyclizations to form bicyclic systems like indolizidinones or related fused heterocycles. The reaction of the iodomethyl group with bifunctional nucleophiles can also lead to the formation of new heterocyclic rings attached to the pyrrolidinone scaffold.

| Transformation of Iodomethyl Group | Subsequent Reaction | Resulting Heterocyclic Scaffold |

| Displacement with azide, then reduction | Intramolecular amidation with an ester at C2 | Fused bicyclic lactam |

| Conversion to a malonate ester | Intramolecular Dieckmann condensation | Fused carbocycle |

| Reaction with a sulfur nucleophile (e.g., thiourea) | Intramolecular cyclization | Thiazolidinone-fused pyrrolidinone |

Utilization in Green Chemistry and Sustainable Synthesis

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. This compound, with its reactive iodomethyl group and pyrrolidinone core, presents potential as a versatile intermediate in sustainable synthetic methodologies. Its utility is explored in the contexts of solid-phase organic synthesis and the development of metal-free catalytic systems, which are key areas of focus in green chemistry. The pyrrolidinone scaffold itself is found in numerous biologically active compounds and is considered a valuable pharmacophore in drug discovery. acs.orgnih.gov The pursuit of greener synthetic routes to and from such scaffolds is therefore of significant interest. researchgate.netresearchgate.net

Solid-phase organic synthesis (SPOS) is a cornerstone of green chemistry, offering advantages such as the simplification of purification processes, the ability to drive reactions to completion using excess reagents, and the potential for automation. In SPOS, molecules are covalently attached to an insoluble solid support (resin), and synthesis is carried out in a stepwise manner. The purification at each step involves simple filtration and washing of the resin, which significantly reduces the use of solvents for chromatography and minimizes waste generation.

The reactive C-I bond in this compound makes it a suitable candidate for immobilization onto a solid support. The iodomethyl group can act as an electrophilic handle for attachment to a nucleophilic resin or, conversely, the pyrrolidinone nitrogen, after deprotonation, could be attached to an electrophilic resin, leaving the iodomethyl group available for subsequent diversification. While direct applications of this compound in SPOS are not extensively documented, the use of haloalkylated compounds and pyrrolidinone derivatives in this field is well-established.

For instance, pyrrolidinone-based structures are often synthesized on solid supports for the generation of chemical libraries for drug discovery. nih.gov The general strategy involves attaching a precursor molecule to a resin and then building the pyrrolidinone ring or modifying a pre-existing one. A compound like this compound could be valuable in such syntheses, where the iodomethyl group serves as a point of diversity-oriented functionalization after the core scaffold is assembled on the resin.

The table below illustrates various types of linkers and their activation/cleavage conditions in solid-phase synthesis, which could be adapted for the immobilization and subsequent reaction of iodomethyl compounds.

| Linker Type | Functional Group for Attachment | Immobilization Conditions | Cleavage Conditions |

| Merrifield Resin | Chloromethyl | Nucleophilic substitution (e.g., carboxylate salt) | Strong acid (e.g., HF) |

| Wang Resin | p-Alkoxybenzyl alcohol | Esterification (e.g., with DCC/DMAP) | Moderate acid (e.g., TFA) |

| Rink Amide Linker | Fmoc-protected amine | Amide bond formation | Mild acid (e.g., TFA) |

| Safety-Catch Linkers | Varies (e.g., Sulfonamide) | Stable to both acid and base | Activation step followed by acid/base/nucleophile |

This table presents common linker types in solid-phase synthesis and their general characteristics. The specific conditions can be tailored for particular substrates and desired outcomes.

The use of "safety-catch" linkers is particularly relevant in advanced solid-phase synthesis. nih.govmdpi.com These linkers are stable under the standard conditions of peptide or small molecule synthesis but can be "activated" by a specific chemical transformation to allow for cleavage under mild conditions. An iodomethyl group could potentially be incorporated into such a linker strategy, where its reactivity is harnessed for either the initial immobilization or a post-synthesis modification step.

A major goal of green chemistry is the replacement of toxic and expensive heavy metal catalysts with more environmentally benign alternatives. In recent years, significant progress has been made in developing metal-free catalytic systems for a variety of organic transformations. Alkyl iodides are valuable substrates in many of these reactions due to the relatively weak carbon-iodine bond, which can be cleaved under mild conditions to generate reactive intermediates.

Recent research has demonstrated the utility of alkyl iodides in metal-free carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. researchgate.netpreprints.orgillinois.edu These reactions often proceed through radical mechanisms, avoiding the need for transition metal catalysts. One such mechanism is halogen-atom transfer (XAT), where a radical initiator abstracts the iodine atom from the alkyl iodide to generate an alkyl radical. researchgate.netbohrium.comnih.govresearchgate.net This alkyl radical can then participate in the desired bond-forming reaction.

For example, a robust and environmentally friendly method for the formation of C(sp³)–N bonds has been developed using alkyl iodides and diazonium salts, promoted by a simple base like cesium carbonate under transition-metal-free conditions. researchgate.netbohrium.comnih.govresearchgate.net In this system, the diazonium salt can act as both the radical initiator and the amination reagent. This compound could potentially be employed as the alkyl iodide component in such a reaction, allowing for the direct introduction of the pyrrolidinone moiety into a target molecule without the use of a metal catalyst.

The following table summarizes representative metal-free reactions involving alkyl halides, highlighting the green aspects of these methodologies.

| Reaction Type | Alkyl Halide Substrate | Key Reagents/Conditions | Green Chemistry Aspect |

| C(sp³)–N Bond Formation | Primary, secondary, or tertiary alkyl iodides | Diazonium salts, Cs₂CO₃, MeOH, room temp. | Transition-metal-free, mild conditions, rapid reaction. researchgate.netnih.gov |

| Decarboxylative C-C Coupling | Organic iodides and carboxylic acids | Copper(II) salts (can sometimes be minimized or replaced) | Use of abundant and renewable carboxylic acids. preprints.org |

| Smiles-Truce Rearrangement | (Generated in situ) | Simple base treatment, heating | Metal-free C-C and C-N bond formation in one pot. acs.org |

| Reductive or Oxidative Transformations | Alkyl halides | Radical initiators | Avoidance of toxic heavy metals like Pd, Ni. preprints.org |

This table provides examples of metal-free reactions where alkyl halides are key reactants, emphasizing their alignment with the principles of sustainable chemistry.

The development of such metal-free catalytic systems is a significant step towards more sustainable chemical manufacturing. The potential for this compound to act as a key intermediate in these processes underscores its importance in the field of green chemistry. By providing a versatile scaffold that can be functionalized through environmentally benign methods, it can contribute to the synthesis of complex molecules with reduced environmental impact.

Advanced Characterization and Spectroscopic Analysis of 5 Iodomethyl 2 Pyrrolidinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-(Iodomethyl)-2-pyrrolidinone. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a direct view of the molecular skeleton. azooptics.combhu.ac.in In a typical ¹H NMR spectrum of a pyrrolidinone derivative, distinct signals correspond to the different sets of chemically non-equivalent protons in the molecule. azooptics.com For this compound, one would expect to observe signals for the protons on the pyrrolidinone ring, the iodomethyl group (CH₂I), and the amine (NH) proton. The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are used to assign it to a specific proton. azooptics.com

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. azooptics.combhu.ac.in A proton-decoupled ¹³C NMR spectrum for this compound would show a signal for each of its five carbon atoms: the carbonyl carbon (C=O), the carbon attached to the nitrogen and the iodomethyl group (CH-CH₂I), the iodomethyl carbon itself (CH₂I), and the two methylene (B1212753) carbons (-CH₂-CH₂-) of the ring. The chemical shifts in ¹³C NMR are particularly informative for identifying characteristic functional groups, such as the downfield shift of the carbonyl carbon. bhu.ac.in

Purity assessment is also a key application. The presence of unexpected signals in either ¹H or ¹³C NMR spectra can indicate the presence of impurities, such as residual solvents or by-products from synthesis. The integration of these impurity signals relative to the signals of the main compound allows for quantitative purity estimation.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from related structures. For instance, the analysis of 5-methyl-2-pyrrolidinone and other substituted pyrrolidinones provides a reference for the expected signal locations. hmdb.cachemicalbook.com

Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is illustrative and based on typical chemical shifts for the functional groups present.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | ¹³C NMR | 170-180 | Characteristic downfield shift for lactam carbonyl. |

| Ring CH₂ | ¹³C NMR | 20-40 | Aliphatic carbons within the ring structure. |

| C5-H | ¹³C NMR | 50-60 | Carbon attached to both nitrogen and the iodomethyl group. |

| CH₂-I | ¹³C NMR | 0-10 | Alkyl iodide carbon, shifted upfield due to the heavy iodine atom. |

| Ring CH₂ | ¹H NMR | 1.8-2.5 | Protons on the pyrrolidinone ring, likely complex multiplets. |

| C5-H | ¹H NMR | 3.5-4.5 | Proton adjacent to nitrogen and the iodomethyl group. |

| CH₂-I | ¹H NMR | 3.0-3.5 | Protons of the iodomethyl group. |

| N-H | ¹H NMR | 6.0-8.0 | Amide proton, often a broad singlet. |

Advanced NMR Techniques for Diastereomeric and Enantiomeric Excess Determination

Since the C5 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers. When synthesizing or reacting this compound, determining the enantiomeric excess (ee) or diastereomeric excess (de) is often critical. Advanced NMR methods can be employed for this purpose. researchgate.net

This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). researchgate.net These diastereomeric complexes or derivatives will have distinct NMR spectra, allowing for the integration of signals corresponding to each stereoisomer. The ratio of these integrals directly provides the ee or de. researchgate.net For example, studies on other chiral pyrrolidinones have successfully used this principle to determine stereochemical purity. ucl.ac.uk While specific protocols for this compound are not detailed in the available literature, the general methodology is well-established for this class of compounds. researchgate.netucl.ac.uk

Single Crystal X-ray Diffraction for Definitive Structural and Stereochemical Elucidation

Single crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of a crystalline compound. carleton.edu This technique provides precise data on bond lengths, bond angles, and the absolute configuration of stereocenters in the molecule. oxcryo.com

For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of its covalent structure and, crucially, the determination of its solid-state conformation and stereochemistry. The resulting crystal structure would precisely map the positions of all atoms, including the heavy iodine atom, which diffracts X-rays strongly. oxcryo.com This analysis is the gold standard for assigning absolute stereochemistry (R or S configuration) when a chiral sample is analyzed. acs.org

While a specific crystal structure for this compound is not present in the searched literature, X-ray crystallography has been successfully applied to determine the structure and stereochemistry of numerous related substituted pyrrolidines and other nitrogen-containing heterocycles, demonstrating its utility in this area. acs.orgresearchgate.netrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. rsc.org For this compound (C₅H₈INO), high-resolution mass spectrometry (HRMS) can confirm its elemental formula by measuring the exact mass of its molecular ion. mdpi.com

The calculated monoisotopic mass of this compound is 224.96506 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 224 or 225. Key fragmentation pathways would likely involve the loss of the iodine atom (a loss of 127 Da) or the iodomethyl group (-CH₂I, a loss of 141 Da). Another common fragmentation for pyrrolidinones is the cleavage of the ring structure. Analysis of the mass spectrum of the related 5-methyl-2-pyrrolidinone shows characteristic fragments that can help predict the behavior of the this compound ring system under ionization. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈INO | nih.gov |

| Molecular Weight | 225.03 g/mol | nih.govchemsynthesis.com |

| Exact Mass | 224.96506 Da | nih.gov |

| Expected M⁺ Peak | m/z ≈ 225 | - |

| Key Fragment Loss | Loss of I (m/z 98) | - |

| Key Fragment Loss | Loss of CH₂I (m/z 84) | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the lactam ring. oup.com Another key feature would be the N-H stretching vibration, typically appearing as a broad band around 3200-3400 cm⁻¹. oup.com The C-H stretching of the aliphatic ring and methylidene protons would appear around 2850-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation. Since this compound lacks an extensive system of conjugated double bonds, it is not expected to show strong absorption in the visible or near-UV region. Any observed absorption would likely be in the far UV range, corresponding to n→π* and π→π* transitions of the amide chromophore. rjraap.com

Table 3: Expected IR Absorption Bands for this compound This table is illustrative and based on typical IR frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3200-3400 (broad) |

| Alkane (C-H) | Stretch | 2850-3000 |

| Carbonyl (C=O) | Stretch | 1650-1700 (strong) |

| Amine (N-H) | Bend | 1550-1650 |

| C-N | Stretch | 1100-1300 |

Computational and Theoretical Investigations of 5 Iodomethyl 2 Pyrrolidinone Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules of moderate size. DFT calculations can elucidate electronic structure, predict reaction barriers, and rationalize experimental observations for compounds like 5-(Iodomethyl)-2-pyrrolidinone.

DFT is instrumental in predicting the chemical reactivity of this compound by analyzing its electronic properties. Key reactivity descriptors, derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated to forecast its behavior in various reactions. A low HOMO-LUMO energy gap typically suggests higher reactivity.

Furthermore, DFT can map the entire potential energy surface for a proposed reaction, identifying the most energetically favorable pathway. This involves locating and characterizing the geometries of reactants, transition states, intermediates, and products. For this compound, this approach can predict the outcomes of nucleophilic substitution at the iodomethyl group, reactions involving the lactam ring, or more complex cascade reactions. By calculating the activation energies for competing pathways, researchers can predict which product is most likely to form under given conditions.

Table 1: Conceptual DFT-Derived Reactivity Descriptors for this compound This table illustrates the types of descriptors that would be calculated using DFT to predict the molecule's reactivity.

| Descriptor | Definition | Predicted Implication for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack (e.g., at the nitrogen or oxygen lone pairs). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack (e.g., at the carbon of the C-I bond). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher overall reactivity and polarizability. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. The area around the carbonyl oxygen would be nucleophilic, while the carbon attached to iodine would be electrophilic. |

| Fukui Functions | Measure of electron density change upon electron addition/removal | Pinpoints the most reactive atoms for nucleophilic, electrophilic, and radical attacks. |

This is a representative table. Actual values would be obtained from specific DFT calculations.

Many reactions involving pyrrolidine (B122466) derivatives are stereoselective, yielding one stereoisomer in preference to others. DFT calculations are a powerful tool for understanding the origins of this stereocontrol. In reactions involving this compound, which is chiral, achieving high stereoselectivity is often a primary synthetic goal.

Computational studies can model the transition states leading to different stereoisomeric products. The observed product distribution in a reaction is typically governed by the relative activation energies of these competing transition states, according to the Curtin-Hammett principle. By comparing the calculated energies of diastereomeric transition states, chemists can predict the major product and rationalize why a particular stereochemical outcome is favored. These models can account for subtle steric and electronic interactions within the transition state structure that dictate the stereochemical course of the reaction.

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, either thermally or photochemically, to generate a carbon-centered radical and an iodine radical. Such radical intermediates can participate in a variety of transformations, including cyclizations and additions.

DFT is well-suited to study these open-shell radical species and their reaction pathways. Calculations can determine the bond dissociation energy (BDE) of the C-I bond, providing a quantitative measure of its weakness. Furthermore, DFT can be used to model the structure and stability of the resulting 2-pyrrolidinone-5-ylmethyl radical. The subsequent steps, such as intramolecular cyclization or intermolecular trapping, can be modeled by locating the relevant transition states and intermediates. This allows for a detailed mechanistic understanding of complex radical reactions that are often difficult to characterize experimentally.

Molecular Modeling and Conformational Analysis

Beyond electronic structure, the three-dimensional shape and flexibility of a molecule are critical to its reactivity. Molecular modeling techniques, particularly conformational analysis, provide essential insights into the preferred shapes of this compound.

The five-membered pyrrolidinone ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The specific conformation adopted can significantly impact the molecule's reactivity by altering the orientation of the iodomethyl substituent and influencing the accessibility of the lactam carbonyl group.

Computational methods can systematically explore the conformational landscape of this compound to identify the lowest-energy conformers. These studies reveal how the bulky and electronegative iodomethyl group at the C5 position influences the ring's pucker. The substituent may prefer a pseudo-equatorial or pseudo-axial orientation to minimize steric strain. This preferred conformation, in turn, dictates the steric environment around the reactive centers of the molecule, thereby influencing the rates and stereochemical outcomes of its reactions. For instance, the approach of a nucleophile to the carbon of the C-I bond will be sterically hindered or facilitated depending on the ring's conformation.

Table 2: Common Pyrrolidine Ring Pucker Conformations

| Conformation | Description | Implication for this compound |

| Envelope | Four atoms are coplanar, and the fifth is out of the plane. | The iodomethyl group at C5 could be on the "flap" or on the planar portion, affecting its steric accessibility. |

| Twist | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Offers another low-energy pathway for the ring, influencing the relative positions of all substituents. |

Mechanistic Insights from Computational Simulations (e.g., Transition State Analysis)

The ultimate goal of many computational studies is to build a complete, quantitative picture of a reaction mechanism. For this compound, simulations provide a frame-by-frame view of how chemical bonds are broken and formed during a reaction.

Transition state analysis is a key component of this effort. A transition state represents the highest energy point along a reaction coordinate. By using DFT and other methods, the precise geometry and energy of a transition state can be calculated. The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate.

For example, in an SN2 reaction at the iodomethyl group, computational simulations can model the approach of the nucleophile, the formation of the pentacoordinate transition state, and the departure of the iodide leaving group. Vibrational frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real (positive) frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. By mapping out the energies of all reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed, offering profound mechanistic insights that are often inaccessible through experimental means alone.

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthesis Strategies for Enantioenriched 5-(Iodomethyl)-2-pyrrolidinone

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a major focus of future research will be the development of efficient asymmetric syntheses to produce enantiomerically pure forms of this compound. While various methods exist for the stereoselective synthesis of substituted pyrrolidines, direct and highly enantioselective routes to 5-halomethyl derivatives remain an area for development. nih.govmappingignorance.org

Emerging strategies are likely to include:

Organocatalysis : Pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers, have proven highly effective in a range of asymmetric transformations. mdpi.comunibo.it Future work could adapt these catalysts for the asymmetric alkylation of pyrrolidinone precursors or for cycloaddition reactions that establish the chiral center at the C5 position. mappingignorance.org

Transition-Metal Catalysis : Chiral transition-metal complexes, employing ligands such as BOX (bisoxazoline), are powerful tools for asymmetric synthesis. nih.gov The development of catalyst systems capable of enantioselective cyclization or C-H functionalization to introduce the iodomethyl group on a pre-existing pyrrolidinone ring is a promising avenue. nih.govorganic-chemistry.org

Biocatalysis : The use of enzymes offers a green and highly selective alternative for producing chiral compounds. mdpi.com Oxidoreductases, such as alcohol dehydrogenases, could be employed for the asymmetric reduction of a ketone precursor to a chiral hydroxymethyl intermediate, which can then be converted to the iodomethyl derivative. nih.govmdpi.com Engineered enzymes or whole-cell systems may provide scalable and sustainable routes to the desired enantiopure product. researchgate.netacs.org

A comparison of potential asymmetric synthesis approaches is detailed in the table below.

| Synthesis Strategy | Potential Catalysts/Systems | Key Advantages | Research Focus |

| Organocatalysis | Proline derivatives, Diarylprolinol silyl ethers, Chiral amines | Metal-free, lower toxicity, mild reaction conditions. | Design of catalysts for stereoselective alkylation or cycloaddition. |

| Transition-Metal Catalysis | Rhodium, Iridium, Cobalt, or Nickel complexes with chiral ligands (e.g., BOX) | High turnover numbers, broad substrate scope, tunable reactivity. | Development of regio- and enantioselective C-H activation or cyclization methods. nih.govorganic-chemistry.org |

| Biocatalysis | Oxidoreductases, Transaminases, Lipases, Engineered whole-cell systems | High enantioselectivity (>99% ee), environmentally benign (aqueous media), mild conditions. | Enzyme screening and directed evolution for specific substrates; chemoenzymatic one-pot processes. acs.orgnih.gov |

Exploration of Novel Catalytic Transformations of the Iodomethyl Group

The iodomethyl group is a highly versatile functional handle, primed for a wide array of chemical transformations. While it is a classic precursor for nucleophilic substitution, future research will focus on novel transition-metal-catalyzed reactions to expand its synthetic utility far beyond traditional applications.

Key emerging research areas include:

Cross-Coupling Reactions : The C(sp³)-I bond is an excellent electrophile for various cross-coupling reactions. Future work will likely explore its use in Suzuki, Sonogashira, Negishi, and Buchwald-Hartwig amination reactions to append diverse aryl, alkynyl, alkyl, and amino functionalities, respectively, at the 5-position.

C-H Activation and Functionalization : Recent advances in transition-metal-catalyzed C-H activation could be applied to forge new bonds by coupling the iodomethyl group with otherwise inert C-H bonds in other molecules. researchgate.netacs.org This would provide a highly efficient, atom-economical method for elaborating the pyrrolidinone core.

Dual Photoredox and Nickel Catalysis : This rapidly developing field enables the coupling of C(sp³)-halides with a broad range of partners under mild conditions. Applying this technology to this compound could facilitate previously challenging transformations, such as couplings with carboxylic acids, boronic acids, and other nucleophiles.

"Cut-and-Sew" Transformations : Innovative strategies involving C-C bond activation, as demonstrated in other lactam systems, could lead to profound skeletal rearrangements. acs.orgnih.gov While challenging, applying such concepts could transform the pyrrolidinone ring into more complex bridged or fused bicyclic structures. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the pharmaceutical and fine chemical industries. contractpharma.comeuropeanpharmaceuticalreview.com Applying these technologies to the synthesis and derivatization of this compound offers significant advantages in terms of safety, efficiency, and scalability. scitube.io

Future developments will likely involve:

Continuous Synthesis : Designing a multi-step, continuous flow process for the production of this compound would allow for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purity. researchgate.net This approach is particularly beneficial for handling potentially hazardous reagents or unstable intermediates. europeanpharmaceuticalreview.com

Automated Library Synthesis : Automated synthesis platforms can be used to rapidly generate libraries of derivatives from this compound. nih.govresearchgate.net By integrating robotic liquid handlers with flow reactors, hundreds or thousands of analogues can be synthesized by reacting the iodomethyl group with a diverse set of nucleophiles or coupling partners, accelerating the drug discovery process. nih.govchemrxiv.org

Process Analytical Technology (PAT) : Integrating real-time monitoring tools (e.g., IR, Raman, NMR spectroscopy) into flow setups will enable continuous quality control and automated process optimization, ensuring consistent product quality and minimizing waste.

Bio-inspired Synthesis and Biomimetic Transformations

Nature provides a rich blueprint for efficient and selective chemical synthesis. Bio-inspired and biomimetic approaches seek to emulate nature's strategies to construct complex molecules. For this compound, this could involve harnessing enzymes or designing catalysts that mimic enzymatic function.

Promising research avenues include:

Enzymatic Cascades : Multi-enzyme, one-pot cascade reactions can be designed to convert simple starting materials into complex chiral pyrrolidines. nih.gov A future goal would be to develop a cascade that produces an enantiopure precursor, such as (S)-5-(hydroxymethyl)-2-pyrrolidinone, which can then be converted to the target compound.

Halogenase Mimics : While natural halogenases typically act on different substrates, the principles of enzymatic halogenation could inspire the design of small-molecule catalysts that can selectively introduce the iodomethyl group under mild conditions.

Intramolecular C-H Amination : Engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze intramolecular C-H amination to form the pyrrolidine (B122466) ring with high enantioselectivity. researchgate.netacs.org Adapting these biocatalysts to substrates that could lead to this compound or its precursors is a significant future direction. acs.org

Computational Design of Advanced Iodomethyl Pyrrolidinone-Based Reagents and Scaffolds

The pyrrolidinone ring is considered a "privileged scaffold" in drug discovery due to its ability to present substituents in a well-defined three-dimensional space, facilitating interactions with biological targets. nih.govresearchgate.net Computational chemistry and molecular modeling are becoming indispensable tools for designing novel molecules based on this scaffold.

Future research will leverage computational methods to:

Design Novel Inhibitors and Probes : Using this compound as a starting point, molecular docking and dynamics simulations can be used to design derivatives that bind to specific enzyme active sites or protein-protein interfaces. nih.govresearchgate.nettandfonline.com The iodomethyl group can be computationally replaced with various functionalities to optimize binding affinity and selectivity for targets such as autotaxin or α-glucosidase. acs.orgnih.gov

Develop 3D-QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models can be built from libraries of pyrrolidinone derivatives to correlate their structural features with biological activity. nih.gov These models can then predict the activity of new, computationally designed compounds, guiding synthetic efforts toward the most promising candidates.

Scaffold Hopping and Diversity-Oriented Synthesis : Computational algorithms can help identify novel scaffolds that mimic the spatial arrangement of functional groups presented by the pyrrolidinone core. Furthermore, these tools can guide the design of synthetic routes starting from this compound to efficiently explore chemical space and generate molecular diversity. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(Iodomethyl)-2-pyrrolidinone in academic laboratories?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution reactions, leveraging the iodine atom's role as a leaving group. A plausible route includes:

- Step 1 : Functionalization of 2-pyrrolidinone at the 5-position via alkylation or hydroxymethylation.

- Step 2 : Introduction of the iodomethyl group using reagents like KI in the presence of a halogenating agent (e.g., PPh₃/I₂) under anhydrous conditions .

Characterization of intermediates and final products should include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR can identify the iodomethyl group (δ ~3.0–4.0 ppm for CH₂I) and pyrrolidinone ring protons (δ ~2.5–3.5 ppm). ¹³C NMR detects carbonyl (C=O, δ ~175 ppm) and CH₂I (~10–20 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms the lactam carbonyl stretch (~1680–1720 cm⁻¹) and C-I bond (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Contradictory stability data may arise from differences in experimental conditions (e.g., solvent, temperature). To address this: